molecular formula C17H19ClN2O B12306215 2-Chloro-6-[(3-phenylbutyl)amino]benzamide

2-Chloro-6-[(3-phenylbutyl)amino]benzamide

Cat. No.: B12306215
M. Wt: 302.8 g/mol
InChI Key: LBXRCJWCRQBHRM-UHFFFAOYSA-N
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Description

2-Chloro-6-[(3-phenylbutyl)amino]benzamide is a chemical compound belonging to the benzamide class. Benzamides are known for their diverse applications in various fields, including medicinal chemistry, industrial processes, and biological research. This compound, with its unique structure, offers potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-[(3-phenylbutyl)amino]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 3-phenylbutylamine. The reaction is carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction conditions are optimized to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, including spectroscopic and chromatographic techniques, are employed to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-[(3-phenylbutyl)amino]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed depend on the type of reaction. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

2-Chloro-6-[(3-phenylbutyl)amino]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-6-[(3-phenylbutyl)amino]benzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-[(3-phenylbutyl)amino]benzamide stands out due to its unique structural features, which confer specific reactivity and biological activity.

Properties

Molecular Formula

C17H19ClN2O

Molecular Weight

302.8 g/mol

IUPAC Name

2-chloro-6-(3-phenylbutylamino)benzamide

InChI

InChI=1S/C17H19ClN2O/c1-12(13-6-3-2-4-7-13)10-11-20-15-9-5-8-14(18)16(15)17(19)21/h2-9,12,20H,10-11H2,1H3,(H2,19,21)

InChI Key

LBXRCJWCRQBHRM-UHFFFAOYSA-N

Canonical SMILES

CC(CCNC1=C(C(=CC=C1)Cl)C(=O)N)C2=CC=CC=C2

Origin of Product

United States

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